REACTION_CXSMILES
|
Cl.Cl.Cl.[CH3:4][O:5][C:6]1[CH:7]=[C:8]([NH:18][C:19]2[S:20][C:21]3[CH2:22][NH:23][CH2:24][CH2:25][C:26]=3[N:27]=2)[CH:9]=[CH:10][C:11]=1[N:12]1[CH:16]=[C:15]([CH3:17])[N:14]=[CH:13]1.[F:28][C:29]1[CH:36]=[CH:35][C:32]([CH:33]=O)=[CH:31][CH:30]=1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>O1CCCC1>[F:28][C:29]1[CH:36]=[CH:35][C:32]([CH2:33][N:23]2[CH2:24][CH2:25][C:26]3[N:27]=[C:19]([NH:18][C:8]4[CH:9]=[CH:10][C:11]([N:12]5[CH:16]=[C:15]([CH3:17])[N:14]=[CH:13]5)=[C:6]([O:5][CH3:4])[CH:7]=4)[S:20][C:21]=3[CH2:22]2)=[CH:31][CH:30]=1 |f:0.1.2.3,6.7,8.9|
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Name
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|
Quantity
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90 mg
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Type
|
reactant
|
Smiles
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Cl.Cl.Cl.COC=1C=C(C=CC1N1C=NC(=C1)C)NC=1SC=2CNCCC2N1
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Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
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Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
127 mg
|
Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
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|
Quantity
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6 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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3 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
|
the reaction was stirred for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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At room temperature under nitrogen 103 mg (0.8 mmol) N,N-diisopropyl ethyl amine was added
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Type
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STIRRING
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Details
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the reaction was stirred at room temperature over night
|
Type
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EXTRACTION
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Details
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the reaction was extracted twice with diethyl ether
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
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The crude product was purified on silica gel with methylene chloride/methanol 19/1 yielding 58 mg (65%) [5-(4-fluoro-benzyl)-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-yl]-[3-methoxy-4-(4-methyl-imidazol-1-yl)-phenyl]-amine as a yellow solid
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(CN2CC3=C(CC2)N=C(S3)NC3=CC(=C(C=C3)N3C=NC(=C3)C)OC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |